![molecular formula C15H11ClF3NO3S B14567265 2-Chloro-1-[3-(ethylsulfanyl)-4-nitrophenoxy]-4-(trifluoromethyl)benzene CAS No. 61405-52-5](/img/structure/B14567265.png)
2-Chloro-1-[3-(ethylsulfanyl)-4-nitrophenoxy]-4-(trifluoromethyl)benzene
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Overview
Description
2-Chloro-1-[3-(ethylsulfanyl)-4-nitrophenoxy]-4-(trifluoromethyl)benzene is a complex organic compound characterized by its unique structural components, including a chloro group, an ethylsulfanyl group, a nitrophenoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(ethylsulfanyl)-4-nitrophenoxy]-4-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-(ethylsulfanyl)-4-nitrophenoxy]-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-[3-(ethylsulfanyl)-4-nitrophenoxy]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(ethylsulfanyl)-4-nitrophenoxy]-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-[3-(methylsulfanyl)-4-nitrophenoxy]-4-(trifluoromethyl)benzene
- 2-Chloro-1-[3-(ethylsulfanyl)-4-aminophenoxy]-4-(trifluoromethyl)benzene
- 2-Chloro-1-[3-(ethylsulfanyl)-4-nitrophenoxy]-4-(difluoromethyl)benzene
Uniqueness
2-Chloro-1-[3-(ethylsulfanyl)-4-nitrophenoxy]-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
CAS No. |
61405-52-5 |
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Molecular Formula |
C15H11ClF3NO3S |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-chloro-1-(3-ethylsulfanyl-4-nitrophenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H11ClF3NO3S/c1-2-24-14-8-10(4-5-12(14)20(21)22)23-13-6-3-9(7-11(13)16)15(17,18)19/h3-8H,2H2,1H3 |
InChI Key |
XIGKFJTUZCRVRD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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